gamma-Cadinene
Overview
Description
Gamma-Cadinene is a member of the cadinene family of sesquiterpenes . It is a natural product that can be found in Tabernaemontana catharinensis . The name is derived from that of the Cade juniper (Juniperus oxycedrus L.), the wood of which yields an oil from which cadinene isomers were first isolated .
Synthesis Analysis
The enzyme (+)-gamma-cadinene synthase (EC 4.2.3.92) catalyzes the formation of this compound . This enzyme is involved in the production of volatile terpenes . It catalyzes the following chemical reaction: (2E,6E)-farnesyl diphosphate -> (+)-gamma-cadinene + diphosphate .
Molecular Structure Analysis
The molecular formula of this compound is C15H24 . The (-)-gamma-cadinene molecule contains a total of 40 bonds. There are 16 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), and 1 ten-membered ring(s) .
Chemical Reactions Analysis
The enzyme (+)-gamma-cadinene synthase (EC 4.2.3.92) catalyzes the formation of this compound . This enzyme is involved in the production of volatile terpenes .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C15H24 . The (-)-gamma-cadinene molecule contains a total of 40 bonds. There are 16 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), and 1 ten-membered ring(s) .
Scientific Research Applications
Enzyme Characterization in Basidiomycetes :
- Research on γ-Cadinene enzymes in Ganoderma lucidum and Ganoderma sinensis, types of Basidiomycetes fungi, has provided insight into terpenoid synthases, crucial for metabolic engineering and the biochemical industry. Bioinformatics methods were used to predict and identify these enzymes, enhancing our understanding of terpenoid synthesis in fungi and plants (Cao et al., 2022).
Gamma Spectrometry in Geothermal Exploration :
- Gamma-ray spectrometry, a technique where gamma rays are used to analyze materials, has applications in geothermal exploration. It helps in calculating the heat produced by radioactive decay in rocks, which is crucial for geothermal energy sourcing. This technique is effective for both airborne and ground-based surveying, and improvements in this area could significantly enhance geothermal resource estimation and drilling targeting (McCay et al., 2014).
Gamma-Ray Astronomy :
- Gamma-ray bursts, the most luminous explosions in the universe, are a major focus of gamma-ray astronomy. The study of these bursts, which has evolved significantly with new satellite technology like the Swift satellite, provides crucial insights into the origins and mechanisms of these high-energy events (Meszaros, 1998).
Nuclear Physics and Gamma Factory at CERN :
- The Gamma Factory initiative at CERN proposes creating high-energy photon beams by exciting electronic degrees of freedom of partially stripped ion beams. This technology is expected to open new opportunities in spectroscopy, testing fundamental symmetries of nature, and producing secondary beams of various particles. Such advancements could significantly expand nuclear physics horizons (Budker et al., 2021).
Application in Maintenance and Reliability Engineering :
- Gamma processes are used in maintenance and reliability engineering for modeling stochastic deterioration, helping in optimizing maintenance decisions. They are particularly suited for modeling temporal variability of deterioration and have found extensive application in engineering (Noortwijk, 2009).
Nondestructive Measurements in Nuclear Research :
- Gamma-ray spectroscopy is a nondestructive method for analyzing irradiated nuclear fuels, crucial for research reactors. It's used for determining the average burnup of spent fuel elements, which is vital for reactor qualification and safety assessments (Mora et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGORWNJGOVQY-RBSFLKMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@H](CC1)C(=C)CC[C@@H]2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017689 | |
Record name | gamma-Cadinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | gamma-Cadinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
271.00 to 276.00 °C. @ 760.00 mm Hg | |
Record name | gamma-Cadinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1460-97-5, 39029-41-9 | |
Record name | (-)-γ-Cadinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1460-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | γ-Cadinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39029-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Cadinene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Cadinene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039029419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Cadinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .GAMMA.-CADINENE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHT32E0JU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Cadinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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